molecular formula C8H7ClF3NO B3005661 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 1247893-83-9

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3005661
M. Wt: 225.6
InChI Key: OHLMRTHQMOVZNB-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound that is not directly discussed in the provided papers. However, similar compounds with chloro, aniline, and trifluoroethoxy groups have been studied, indicating the relevance of such compounds in various fields, including material science and agrochemicals. These compounds are often intermediates in the synthesis of pesticides, herbicides, and other chemicals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with an overall yield of 72.0% . Another example is the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for a highly efficient herbicide, involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of 48.7% . These methods could potentially be adapted for the synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline.

Molecular Structure Analysis

Vibrational spectroscopy, such as FT-IR and FT-Raman, along with quantum chemical studies like density functional theory (DFT), are used to investigate the molecular structure of similar compounds. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were studied, and the influence of chlorine substituents on the vibrational wavenumbers was discussed . These techniques could be applied to analyze the molecular structure of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be assessed through molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. The delocalization of electron density and mapped molecular electrostatic potential (MEP) surfaces can also be studied using DFT computations . These analyses provide insights into the reactivity of the molecule and its potential interactions in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be derived from their thermodynamic parameters, which are temperature-dependent. The correlation graphs of these parameters illustrate the stability and reactivity of the molecule under different conditions . Additionally, the solubility, melting point, and boiling point are critical physical properties that can be determined experimentally and are essential for the practical application of these chemicals.

Scientific Research Applications

Nonlinear Optical Materials

Research indicates the potential of related chloro-trifluoromethyl anilines in nonlinear optical (NLO) materials. For instance, studies on 4-chloro-3-(trifluoromethyl)aniline and its bromo and fluoro derivatives show interesting vibrational properties and electronic effects, suggesting utility in NLO applications (Revathi et al., 2017).

Synthesis Methods

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline and its derivatives is a subject of ongoing research. For example, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed with a focus on high yield and minimal environmental impact (Wen Zi-qiang, 2007).

Vibrational Spectroscopy

Vibrational spectroscopy studies, particularly Fourier-transform infrared and FT-Raman spectra, have been conducted on similar compounds like 4-chloro-2-(trifluoromethyl) aniline. These studies contribute to understanding the molecular structure and potential applications in various fields (Arivazhagan et al., 2012).

Herbicide Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, is a key intermediate in the synthesis of the herbicide trifloxysulfuron. Its synthesis involves multiple stages, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Studies on 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, which shares structural similarities, provide insights into the molecular architecture and potential applications of chloro-trifluoromethyl anilines in various fields (Boechat et al., 2010).

Pesticide Synthesis

The synthesis process of 2-chloro-4-aminophenol, closely related to 2-Chloro-4-(2,2,2-trifluoroethoxy)aniline, is integral to the production of certain insecticides, such as Novaluron. The process emphasizes high yield and environmental considerations (Wen Zi-qiang, 2008).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and prolonged or repeated exposure may cause organ damage . Safety precautions include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-6-3-5(1-2-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMRTHQMOVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2,2,2-trifluoroethoxy)aniline

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